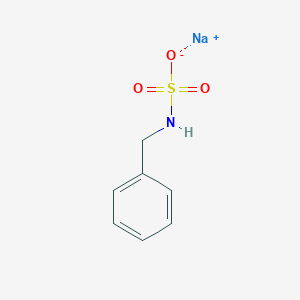
Sodium benzylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium benzylsulfamate is an organic compound with the molecular formula C7H8NO3S.Na. It is a sodium salt of benzylsulfamic acid and is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium benzylsulfamate can be synthesized through the reaction of benzylamine with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or organic solvents like dichloromethane.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent quality and yield. The process includes:
Sulfonation: Benzylamine is reacted with sulfur trioxide in a controlled environment.
Neutralization: The resulting benzylsulfamic acid is neutralized with sodium hydroxide.
Purification: The product is purified through crystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium benzylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylsulfonic acid.
Reduction: Reduction reactions can convert it back to benzylamine.
Substitution: It can participate in nucleophilic substitution reactions, replacing the sulfonate group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve polar solvents and mild temperatures.
Major Products:
Oxidation: Benzylsulfonic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium benzylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: It serves as a biochemical tool for studying enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium benzylsulfamate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Protein Interaction: Modifying protein structures and functions through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium methanesulfonate
Comparison:
- Sodium benzylsulfamate is unique due to its benzyl group, which imparts distinct reactivity and applications compared to other sulfonates.
- Sodium benzenesulfonate lacks the benzyl group, making it less reactive in certain substitution reactions.
- Sodium toluenesulfonate has a methyl group instead of a benzyl group, affecting its solubility and reactivity.
- Sodium methanesulfonate is simpler in structure and is often used in different industrial applications due to its higher solubility.
Eigenschaften
CAS-Nummer |
15790-83-7 |
|---|---|
Molekularformel |
C7H8NNaO3S |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
sodium;N-benzylsulfamate |
InChI |
InChI=1S/C7H9NO3S.Na/c9-12(10,11)8-6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
HLXDLLTZCHINKX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



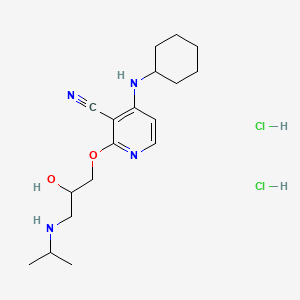
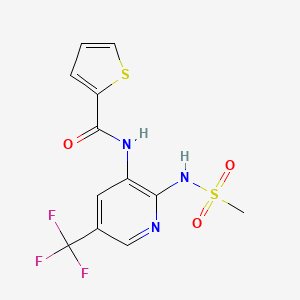
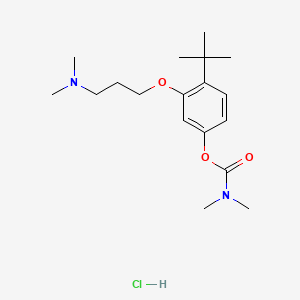
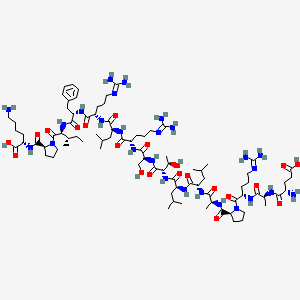
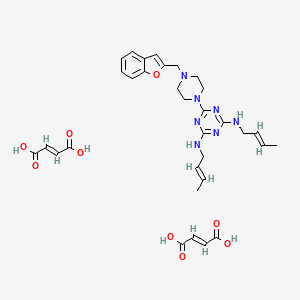
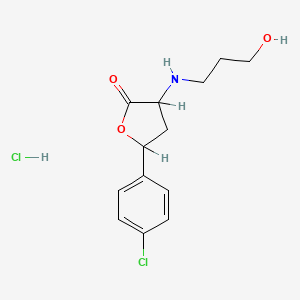
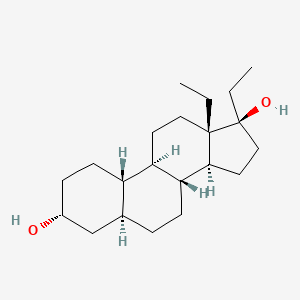
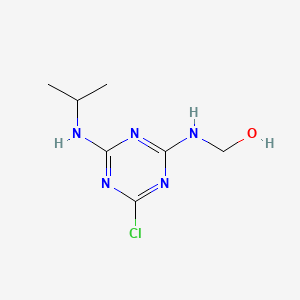
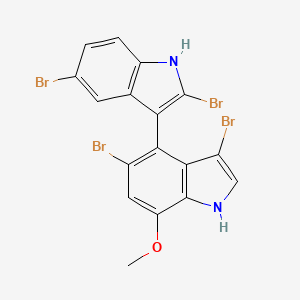
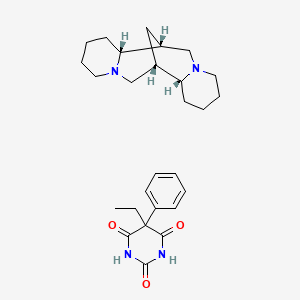

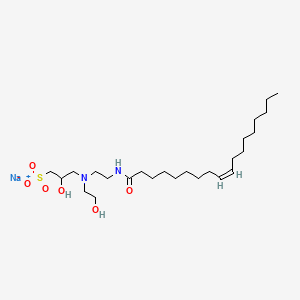
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
